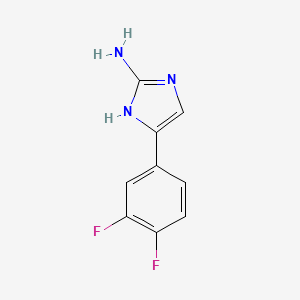

4-(3,4-difluorophenyl)-1H-imidazol-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(3,4-difluorophenyl)-1H-imidazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2N3/c10-6-2-1-5(3-7(6)11)8-4-13-9(12)14-8/h1-4H,(H3,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEQFBAONZJVDLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CN=C(N2)N)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preclinical Pharmacological Spectrum and Therapeutic Potential

In Vitro Biological Profiling of 4-(3,4-difluorophenyl)-1H-imidazol-2-amine and its Analogs

The in vitro evaluation of a compound is a critical first step in determining its pharmacological profile. This involves a series of laboratory-based assays to assess its interaction with specific biological targets and its effects on various cell types.

Enzyme Inhibition Assays

While direct enzymatic inhibition data for this compound is not extensively available in the public domain, the broader class of imidazole-containing compounds has been widely investigated for its enzyme inhibitory potential. For instance, a structurally related compound, 4-(3,4-difluorophenyl)thiazol-2-amine, has been identified as an allosteric inhibitor of malate dehydrogenase (MDH), an enzyme implicated in tumor growth and pathogen metabolism rug.nl. This finding suggests that the difluorophenyl and 2-amino-heterocycle motifs may be important for interaction with allosteric sites on enzymes.

Furthermore, other imidazole (B134444) derivatives have shown inhibitory activity against a range of enzymes. For example, certain 1,2,4-triazole bearing analogues have demonstrated potent inhibition of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase nih.gov. Specifically, methyl phenyl and methyl phenyl-substituted derivatives exhibited significant inhibitory activity against these enzymes nih.gov. Although these compounds are not direct analogs, their activity highlights the potential for nitrogen-containing heterocyclic compounds to act as enzyme inhibitors.

The table below summarizes the enzyme inhibition data for some imidazole and triazole derivatives.

| Compound Class | Enzyme Target | Activity |

| Imidazole Derivatives | Prolyl Oligopeptidase | Potent Inhibition |

| 1,2,4-Triazole Analogs | Acetylcholinesterase (AChE) | Potent Inhibition (IC50 = 0.73 ± 0.54 µM for a lead compound) |

| 1,2,4-Triazole Analogs | Butyrylcholinesterase (BChE) | Potent Inhibition (IC50 = 0.017 ± 0.53 µM for a lead compound) |

| 1,2,4-Triazole Analogs | α-Glucosidase | Moderate Inhibition (IC50 = 36.74 ± 1.24 µM for a lead compound) |

Receptor Modulation Studies

The ability of a compound to modulate the activity of cellular receptors is a key indicator of its therapeutic potential. Research into the receptor modulation of this compound is still in its early stages. However, studies on related structures provide valuable insights. For example, a series of (4-phenyl-1H-imidazol-2-yl)methanamine derivatives has been identified as potent agonists of the somatostatin receptor 3 (SSTR3) nih.gov. This suggests that the 4-phenyl-1H-imidazol-2-amine scaffold could be a promising starting point for the development of receptor modulators.

Additionally, 1H-imidazo[4,5-c]quinolin-4-amine derivatives have been investigated as positive allosteric modulators of the A3 adenosine receptor nih.gov. The incorporation of a 4-(3,4-dichlorophenylamino) substitution in these analogs was found to be favorable for activity nih.gov. This highlights the importance of the di-substituted phenyl ring in receptor interaction.

The following table presents data on the receptor modulation activity of related imidazole compounds.

| Compound Series | Receptor Target | Modulation Type | Key Findings |

| (4-phenyl-1H-imidazol-2-yl)methanamine derivatives | Somatostatin Receptor 3 (SSTR3) | Agonist | Discovery of a highly potent low molecular weight agonist (EC50 = 5.2 nM) nih.gov. |

| 1H-imidazo[4,5-c]quinolin-4-amine derivatives | A3 Adenosine Receptor | Positive Allosteric Modulator | The 4-(3,4-dichlorophenylamino) substitution showed favorable activity nih.gov. |

Antimicrobial and Antifungal Activity Evaluation

The imidazole moiety is a well-established pharmacophore in antimicrobial and antifungal agents. While specific data for this compound is limited, the general class of 2-aminoimidazole derivatives has demonstrated significant antimicrobial properties nih.gov. The introduction of an amine group at the second position of the imidazole moiety has been shown to enhance both antibacterial and antifungal activity.

Studies on fluorinated benzimidazole derivatives have also shown that fluoro-substituted compounds exhibit good antibacterial and antifungal properties compared to their non-substituted counterparts nih.govacgpubs.org. For instance, a 2-(m-fluorophenyl)-benzimidazole derivative displayed good activity against Bacillus subtilis with a Minimum Inhibitory Concentration (MIC) value of 7.81 μg/mL nih.govacgpubs.org. The presence and position of fluorine atoms on the phenyl ring appear to play a crucial role in determining the antimicrobial spectrum and potency nih.govacgpubs.org.

The table below summarizes the antimicrobial activity of some relevant imidazole derivatives.

| Compound Class | Organism | Activity (MIC) |

| 2-(m-fluorophenyl)-benzimidazole derivatives | Bacillus subtilis | 7.81 μg/mL nih.govacgpubs.org |

| 2-(m-fluorophenyl)-benzimidazole derivatives | Gram-negative bacteria | 31.25 μg/mL nih.govacgpubs.org |

Antiproliferative and Anticancer Efficacy in Cell Lines

The potential of imidazole derivatives as anticancer agents is an active area of research. A study on 2,4,5-triphenyl-1H-imidazole derivatives investigated the antiproliferative activity of 2-(3,4-difluorophenyl)-4,5-diphenyl-1H-imidazole against the A549 human lung carcinoma cell line.

Furthermore, a series of novel 2,4-disubstituted -1, 5 -diphenyl substituted -1H-imidazole derivatives were screened for their anticancer activity against Hep G2 (Human liver cancer) cell lines, with some compounds showing highly significant cytotoxic activity indexcopernicus.com. The presence of fluorine substitutions on the phenyl ring has been noted in other classes of compounds to enhance anticancer activity researchgate.net. For example, N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine displayed significant growth inhibitions against various cancer cell lines acs.org.

The table below presents the anticancer activity of a relevant difluorophenyl-imidazole analog.

| Compound | Cell Line | Activity |

| N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine | SNB-19 (CNS Cancer) | 86.61% Growth Inhibition acs.org |

| N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine | OVCAR-8 (Ovarian Cancer) | 85.26% Growth Inhibition acs.org |

| N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine | NCI-H40 (Lung Cancer) | 75.99% Growth Inhibition acs.org |

In Vivo Pharmacological Efficacy in Animal Models

Following promising in vitro results, the evaluation of a compound's efficacy in living organisms is essential to understand its potential therapeutic utility.

Anti-inflammatory Assessments

The anti-inflammatory potential of imidazole derivatives has been demonstrated in various in vivo models. The carrageenan-induced rat paw edema model is a standard assay used to assess acute anti-inflammatory activity. Studies on di- and tri-substituted imidazole derivatives have shown remarkable anti-inflammatory activity in this model, with some compounds exhibiting 49.58% to 58.02% edema inhibition researchgate.netnih.gov.

The mechanism of anti-inflammatory action for many imidazole derivatives is believed to involve the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2 nih.gov. Molecular docking studies have been used to predict the binding of imidazole compounds to the COX-2 active site . While direct in vivo anti-inflammatory data for this compound is not yet available, the consistent anti-inflammatory effects observed in its analogs suggest that this compound may also possess significant anti-inflammatory properties.

The table below summarizes the in vivo anti-inflammatory activity of some imidazole derivatives.

| Compound Class | Animal Model | Key Findings |

| Di- and tri-substituted imidazole derivatives | Carrageenan-induced rat paw edema | 49.58% to 58.02% edema inhibition researchgate.netnih.gov |

| Imidazole-based compounds | Carrageenan-induced rat paw edema | Inhibition of edema, with some compounds showing activity comparable to standard drugs like Indomethacin nih.gov. |

Antihypertensive Response

There is no available preclinical data to suggest or detail any antihypertensive effects of this compound.

Central Nervous System Activity

There is no available preclinical data to suggest or detail any activity of this compound on the central nervous system.

Molecular Mechanisms of Action and Target Engagement

Identification of Primary Molecular Targets for 4-(3,4-difluorophenyl)-1H-imidazol-2-amine

There is no available data identifying the primary molecular targets of this compound.

Elucidation of Binding Modes and Key Interactions

Information on the binding modes and key molecular interactions of this compound with any biological target is not publicly available.

Modulation of Signal Transduction Pathways

There are no published studies that describe the modulation of any signal transduction pathways by this compound.

Cellular Responses and Phenotypic Alterations

There is no available research detailing any cellular responses or phenotypic alterations resulting from exposure to this compound.

Structure Activity Relationship Sar and Rational Design

Comprehensive Analysis of Substituent Effects on the Activity of 4-(3,4-difluorophenyl)-1H-imidazol-2-amine Derivatives

The biological activity of derivatives of this compound is significantly influenced by the nature and position of substituents on both the phenyl ring and the imidazole (B134444) core. The 3,4-difluoro substitution on the phenyl ring is a key feature, often contributing to enhanced binding affinity with target proteins. The fluorine atoms can engage in favorable hydrogen bonding and other non-covalent interactions within the active site of enzymes like kinases.

Alterations to the phenyl ring have demonstrated varied effects on activity. For instance, the replacement of the difluoro motif with other halogen atoms or small alkyl groups can lead to a reduction in potency. This suggests that the specific electronic and steric properties of the 3,4-difluorophenyl group are crucial for optimal interaction with the target.

Modifications to the imidazole ring also play a critical role in defining the pharmacological profile of these derivatives. The 2-amino group is often a key interaction point, forming hydrogen bonds with the target protein. Substitution on this amine or on the imidazole nitrogen atoms can modulate the compound's activity and selectivity. For example, the introduction of larger substituents may enhance potency by accessing deeper pockets within the binding site, but it can also introduce steric hindrance that is detrimental to binding.

The following interactive table summarizes the general structure-activity relationships observed for derivatives of this compound class, based on common findings in kinase inhibitor research.

| Modification Site | Substituent | Effect on Activity | Rationale |

|---|---|---|---|

| Phenyl Ring | 3,4-difluoro | Generally high | Favorable hydrogen bonding and electronic interactions. |

| Other halogens (e.g., Cl, Br) | Moderate to low | Alteration of electronic and steric properties. | |

| Alkyl groups (e.g., methyl) | Generally low | Loss of key interactions and potential steric clash. | |

| Imidazole Ring (N1-position) | Small alkyl groups | Variable | Can improve metabolic stability and fine-tune binding. |

| Bulky groups | Often decreased | Potential for steric hindrance in the binding pocket. | |

| 2-Amine Group | Methylation | Variable | May alter hydrogen bonding capacity and lipophilicity. |

| Acylation | Generally decreased | Loss of a key hydrogen bond donor group. |

Stereochemical Considerations in Ligand-Target Interactions

Stereochemistry is a paramount consideration in the interaction between a ligand and its biological target. For derivatives of this compound that possess chiral centers, the spatial arrangement of atoms can dictate the binding affinity and efficacy. The introduction of a chiral center, for instance, by substitution at one of the imidazole nitrogen atoms with a stereogenic group, can lead to enantiomers with markedly different biological activities.

The three-dimensional structure of the target's binding site is inherently chiral, composed of L-amino acids. This chirality creates a specific environment where one enantiomer of a chiral ligand may fit more snugly and form more optimal interactions than its mirror image. For example, one enantiomer might position a key functional group for a crucial hydrogen bond, while the other enantiomer places this group in a less favorable orientation.

Design Principles for Optimizing Potency and Selectivity

The rational design of potent and selective inhibitors based on the this compound scaffold involves a multi-faceted approach. Key principles include enhancing binding affinity for the intended target while minimizing interactions with off-target proteins.

Optimizing Potency:

Potency can be enhanced by introducing modifications that increase the strength of interactions with the target's active site. This often involves:

Structure-Based Design: Utilizing X-ray crystallography or computational modeling of the ligand-target complex to identify opportunities for additional favorable interactions.

Bioisosteric Replacement: Substituting parts of the molecule with other chemical groups that have similar physical or chemical properties to improve potency or pharmacokinetic properties. For example, replacing a metabolically labile group with a more stable one.

Fragment-Based Growth: Starting with a small fragment that binds to the target and systematically adding chemical moieties to increase affinity.

Improving Selectivity:

Selectivity is crucial to minimize off-target effects. Strategies to improve selectivity include:

Exploiting Unique Features of the Target: Designing ligands that interact with specific amino acid residues or conformations that are unique to the target protein and not present in closely related proteins.

Modulating Physicochemical Properties: Adjusting properties like lipophilicity and hydrogen bonding capacity to favor binding to the desired target over others.

Introducing Steric Hindrance: Adding bulky groups that are accommodated by the target's binding site but clash with the binding sites of off-target proteins.

The following interactive table illustrates some design principles for optimizing derivatives of this compound.

| Design Principle | Strategy | Expected Outcome |

|---|---|---|

| Potency Optimization | Introduce a substituent to form an additional hydrogen bond with a specific residue in the active site. | Increased binding affinity and lower IC50 value. |

| Modify a substituent to better fit a hydrophobic pocket. | Enhanced van der Waals interactions and improved potency. | |

| Selectivity Enhancement | Design a substituent that exploits a unique feature of the target's binding site compared to related proteins. | Increased selectivity for the intended target. |

| Introduce a bulky group that is tolerated by the target but clashes with the active site of off-targets. | Reduced off-target activity and improved safety profile. |

Computational Chemistry and in Silico Modeling

Quantum Chemical Descriptors and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in understanding the electronic structure and reactivity of a molecule. These methods can predict a variety of molecular properties, known as quantum chemical descriptors, which help in assessing the molecule's stability, reactivity, and potential for intermolecular interactions.

For a molecule like 4-(3,4-difluorophenyl)-1H-imidazol-2-amine, DFT calculations would typically be employed to determine key descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

The distribution of electron density, visualized through Molecular Electrostatic Potential (MEP) maps, can identify regions susceptible to electrophilic and nucleophilic attack. In this compound, the nitrogen atoms of the imidazole (B134444) ring and the amino group would be expected to be electron-rich regions (nucleophilic), while the hydrogen atoms and the difluorophenyl ring might exhibit more electropositive character.

Table 1: Predicted Quantum Chemical Descriptors for this compound (Hypothetical Data)

| Descriptor | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Reflects chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Indicates the overall polarity of the molecule. |

Note: The values in this table are hypothetical and serve as illustrative examples of what would be obtained from DFT calculations. Actual values would require specific computational studies.

Molecular Docking and Ligand-Based Virtual Screening

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a specific protein target. This method is crucial for identifying potential drug candidates by estimating the binding affinity and exploring the interaction patterns between the ligand and the active site of the receptor.

Given the structural similarities of this compound to known kinase inhibitors, a likely biological target for docking studies would be the ATP-binding site of protein kinases, such as p38 MAP kinase. Docking simulations would predict the binding mode and score, indicating the strength of the interaction. Key interactions would likely involve hydrogen bonds between the amino-imidazole moiety and backbone residues of the kinase's hinge region, a common binding motif for kinase inhibitors.

Ligand-based virtual screening could also be employed, using the structure of this compound as a query to search large chemical databases for compounds with similar physicochemical properties and a high probability of exhibiting similar biological activity.

Table 2: Predicted Molecular Docking Results against p38 MAPK (Hypothetical Data)

| Parameter | Predicted Value | Interacting Residues (Hypothetical) |

| Binding Affinity | -8.5 kcal/mol | Met109, Gly110, Lys53 |

| Hydrogen Bonds | 3 | Amine with Met109 backbone |

| Hydrophobic Interactions | Present | Difluorophenyl ring with Val38, Ala51 |

Note: This data is illustrative. Actual docking results would depend on the specific protein structure and docking algorithm used.

Molecular Dynamics Simulations for Binding Conformation and Stability

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations are performed to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide insights into the stability of the binding pose, the flexibility of the ligand and protein, and the energetic contributions of various interactions.

An MD simulation of the this compound-p38 MAPK complex would involve placing the docked structure in a simulated physiological environment (water, ions) and observing its conformational changes over a period of nanoseconds. Key analyses would include the root-mean-square deviation (RMSD) of the ligand and protein to assess stability, and the root-mean-square fluctuation (RMSF) to identify flexible regions. The binding free energy, often calculated using methods like MM/PBSA or MM/GBSA, would provide a more accurate estimation of the binding affinity.

Predictive Modeling for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of a series of compounds with their biological activity. By developing a mathematical model, QSAR can predict the activity of new, untested compounds.

For a series of derivatives of this compound, a QSAR model could be developed to predict their inhibitory activity against a specific target, such as a protein kinase. The model would be built using a training set of compounds with known activities and a set of calculated molecular descriptors (e.g., topological, electronic, and hydrophobic). The resulting model could then be used to guide the design of new derivatives with potentially improved potency.

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity predictions are also a critical part of predictive modeling. These models use the chemical structure to forecast a compound's pharmacokinetic properties and potential toxicological liabilities, helping to prioritize compounds for further experimental testing.

Table 3: Predicted ADME Properties for this compound (Hypothetical Data)

| Property | Predicted Value | Interpretation |

| Human Intestinal Absorption | High | Good oral bioavailability expected. |

| Caco-2 Permeability | Moderate | Capable of crossing cell membranes. |

| CYP2D6 Inhibition | Non-inhibitor | Lower potential for drug-drug interactions. |

| Ames Mutagenicity | Non-mutagenic | Lower risk of genotoxicity. |

Note: These are hypothetical predictions based on common in silico models.

Future Perspectives and Research Directions

Strategies for Further Analog Development of 4-(3,4-difluorophenyl)-1H-imidazol-2-amine

The development of analogs from the core structure of this compound is a critical step in optimizing its pharmacological profile. Medicinal chemists can employ several established strategies to synthesize a library of related compounds with potentially enhanced efficacy, selectivity, and pharmacokinetic properties.

One key approach involves the modification of the difluorophenyl ring. The position and number of fluorine atoms can be altered to modulate the compound's electronic properties and its interaction with biological targets. researchgate.net Additionally, the introduction of other substituents, such as methyl, methoxy, or chloro groups, at various positions on the phenyl ring could significantly impact activity.

Structure-activity relationship (SAR) studies will be instrumental in guiding these modifications. By systematically altering different parts of the molecule—the imidazole (B134444) core, the phenyl ring, and the amine group—and evaluating the biological activity of each new analog, researchers can identify key structural features responsible for the desired therapeutic effects. ekb.eg This iterative process of design, synthesis, and testing is fundamental to rational drug design.

Bioisosteric replacement is another powerful strategy. This involves substituting certain functional groups with others that have similar physical or chemical properties, with the goal of improving the molecule's drug-like characteristics without losing its biological activity. For example, the amine group could be replaced with other hydrogen-bonding moieties, or the imidazole ring could be substituted with other five-membered heterocycles like oxadiazoles (B1248032) or thiadiazoles to explore different chemical space and potentially new biological activities. mdpi.com

| Strategy | Rationale | Potential Outcome |

| Modification of the difluorophenyl ring | Alter electronic properties and target interactions. | Enhanced potency and selectivity. |

| Structure-Activity Relationship (SAR) studies | Identify key structural features for biological activity. | Rational design of more effective analogs. |

| Bioisosteric replacement | Improve pharmacokinetic properties while maintaining activity. | Improved drug-like characteristics. |

Investigation of Polypharmacology and Multi-target Approaches

The concept of polypharmacology, where a single drug interacts with multiple targets, is gaining traction as a strategy for treating complex diseases like cancer and neurodegenerative disorders. researchgate.net The imidazole scaffold is known to be a versatile pharmacophore that can interact with a variety of biological targets. nih.gov Therefore, it is plausible that this compound and its analogs could exhibit multi-target activity.

Future research should focus on systematically screening this compound and its derivatives against a broad panel of kinases and other relevant biological targets. nih.govresearchgate.net Kinase profiling studies, for instance, can reveal unexpected inhibitory activities against multiple kinases, which could be advantageous in treating diseases driven by redundant signaling pathways. semanticscholar.orgnih.govmdpi.com

The development of multi-target drugs based on the this compound scaffold could offer several advantages over combination therapies, including a simplified pharmacokinetic profile and potentially reduced risks of drug-drug interactions. By intentionally designing molecules that modulate multiple key pathways involved in a disease, researchers may achieve a more robust and durable therapeutic effect.

Integration of Advanced Omics Technologies for Systems-Level Understanding

To gain a comprehensive understanding of the mechanism of action of this compound and its analogs, the integration of advanced "omics" technologies is essential. These technologies, including genomics, proteomics, and metabolomics, provide a global view of the molecular changes that occur in cells and organisms upon drug treatment.

Mass spectrometry-based proteomics can be employed to identify the direct protein targets of the compound and to quantify changes in protein expression and post-translational modifications. nih.gov This can provide crucial insights into the signaling pathways modulated by the drug. Phosphoproteomics, a sub-discipline of proteomics, is particularly valuable for studying kinase inhibitors, as it can map the downstream effects of kinase inhibition on a global scale. nih.gov

Thermal proteome profiling is another powerful technique that can be used to identify drug targets by measuring changes in protein thermal stability upon ligand binding. nih.gov By combining these advanced omics approaches, researchers can build a detailed systems-level understanding of how this compound exerts its biological effects, which can inform further drug development and patient selection strategies.

| Omics Technology | Application | Potential Insights |

| Proteomics | Identify protein targets and expression changes. | Elucidation of modulated signaling pathways. |

| Phosphoproteomics | Map downstream effects of kinase inhibition. | Understanding of global kinase activity modulation. |

| Thermal Proteome Profiling | Identify direct drug targets. | Confirmation of target engagement. |

Potential for Combination Therapies and Drug Repurposing

Exploring the use of this compound in combination with other therapeutic agents is a promising avenue for future research. Combination therapies are a cornerstone of treatment for many complex diseases, often leading to synergistic effects and overcoming drug resistance. nih.gov Investigating the efficacy of this compound in combination with existing standard-of-care drugs could reveal synergistic interactions that lead to improved treatment outcomes.

Furthermore, the concept of drug repurposing, or finding new uses for existing compounds, offers a time- and cost-effective approach to drug development. nih.gov Given the broad biological activities often associated with the imidazole scaffold, it is conceivable that this compound could have therapeutic utility in diseases beyond its initial intended indication. nih.govmdpi.com Systematic screening of the compound against a wide range of disease models could uncover novel therapeutic opportunities.

Q & A

Q. What are the common synthetic routes for preparing 4-(3,4-difluorophenyl)-1H-imidazol-2-amine?

The synthesis typically involves multi-step organic reactions, such as:

- Condensation reactions between fluorinated aromatic aldehydes and amidine derivatives under reflux conditions (e.g., ethanol or THF at 80°C for 12–24 hours) .

- Cyclization reactions using microwave-assisted heating to reduce reaction time and improve yield (e.g., 150°C for 30 minutes) . Key intermediates include 3,4-difluorophenyl-substituted precursors, which are purified via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How is the structure of this compound characterized experimentally?

Structural confirmation employs:

- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to verify aromatic proton environments and fluorine substitution patterns .

- High-resolution mass spectrometry (HRMS) for molecular weight validation (e.g., observed m/z 212.22 for C₁₀H₈F₂N₂S) .

- X-ray crystallography to resolve the crystal packing and hydrogen-bonding interactions of the imidazole core .

Q. What initial biological screening assays are recommended for this compound?

- Enzyme inhibition assays : Test activity against kinases or cytochrome P450 isoforms using fluorogenic substrates .

- Antimicrobial screening : Evaluate minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations predict the electronic properties of this compound?

- Functional selection : Hybrid functionals like B3LYP (Becke-3-parameter Lee-Yang-Parr) incorporate exact exchange terms to improve accuracy for thermochemical properties (average error <3 kcal/mol for atomization energies) .

- Basis sets : Use 6-31G(d,p) for geometry optimization and vibrational frequency analysis to predict IR spectra and Fukui indices for electrophilic/nucleophilic sites .

- Applications : Simulate charge distribution on the difluorophenyl ring to explain regioselectivity in substitution reactions .

Q. What strategies can resolve discrepancies in reported biological activities of similar imidazole derivatives?

- Meta-analysis : Compare datasets from independent studies (e.g., conflicting IC₅₀ values) using statistical tools like ANOVA to identify outliers .

- Structural analogs : Synthesize derivatives with varied fluorine substitution (e.g., 3-fluoro vs. 4-fluoro isomers) to isolate electronic effects on bioactivity .

- Binding mode studies : Perform molecular docking (e.g., AutoDock Vina) to assess interactions with target proteins, validating with mutagenesis experiments .

Q. What are the challenges in optimizing reaction yield during synthesis?

- Byproduct formation : Competing pathways (e.g., over-alkylation) are mitigated by controlling stoichiometry (e.g., 1:1.2 ratio of amidine to aldehyde) and reaction temperature .

- Purification issues : Low solubility in polar solvents requires gradient elution (e.g., 10–50% ethyl acetate in hexane) during column chromatography .

- Scale-up limitations : Transition from batch to flow chemistry improves reproducibility and reduces reaction time by 40% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.